1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)-

Physicochemical property prediction Lipophilicity In silico ADME screening

Researchers developing metal-organic frameworks or validating HRMS methods face a common challenge: sourcing a heterocyclic sulfonamide ligand with a precisely oriented 4-pyridyl nitrogen donor, verified exact mass, and documented purity to ensure reproducible coordination chemistry and chromatographic specificity. CAS 4922-97-8 addresses both needs: · Directional metal-binding: The 4-pyridyl sp² lone pair is orthogonal to the triazole ring, complementing N1/N2 donors-unlike 5-phenyl or 5-alkyl analogs-enabling bridging or chelation topologies with Cu(II), Zn(II), and Fe(II/III) (6 H-bond acceptors). · HRMS system suitability: Exact mass 225.03204566 Da with characteristic fragmentation resolves co-eluting isobars; ≥97% HPLC purity with residual solvent documentation prevents false-positive impurity flags. · Hydrophilic library screening: XLogP3 -0.5 enables probing polar enzyme active sites (e.g., carbonic anhydrase isoforms) where lipophilic analogs fail solubility criteria. Procurement managers benefit from batch-specific purity certificates, thermal stability data, and expedited global shipping for time-sensitive method development.

Molecular Formula C7H7N5O2S
Molecular Weight 225.23 g/mol
CAS No. 4922-97-8
Cat. No. B12903674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)-
CAS4922-97-8
Molecular FormulaC7H7N5O2S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NNC(=N2)S(=O)(=O)N
InChIInChI=1S/C7H7N5O2S/c8-15(13,14)7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,13,14)(H,10,11,12)
InChIKeyBROAXIWYJUEMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)- (CAS 4922-97-8): Chemical Identity and Physicochemical Baseline for Procurement


1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)- (CAS 4922-97-8; molecular formula C₇H₇N₅O₂S; molecular weight 225.23 g/mol) is a heterocyclic sulfonamide featuring a 1,2,4-triazole core substituted at the 3-position with a sulfonamide group (–SO₂NH₂) and at the 5-position with a 4-pyridyl ring [1]. Computed physicochemical descriptors—including an XLogP3 of −0.5, two hydrogen bond donors, six hydrogen bond acceptors, and an exact mass of 225.03204566 Da—are documented in PubChem [1]. Predicted bulk properties include a density of 1.589 g/cm³, a boiling point of 589.5 °C at 760 mmHg, and a flash point of 310.3 °C . These properties provide a baseline for identity verification, solubility estimation, and pre-formulation screening when this compound is evaluated alongside close structural analogs.

Why a Generic 1,2,4-Triazole Sulfonamide Cannot Substitute for 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)- (CAS 4922-97-8)


Compounds within the 1,2,4-triazole-3-sulfonamide class are not interchangeable because the identity of the substituent at the triazole 5-position dictates hydrogen-bonding capacity, metal-chelation geometry, and target recognition [1]. The 4-pyridyl group present in CAS 4922-97-8 introduces a nitrogen atom with a distinct lone-pair orientation and pKa relative to phenyl, 2-pyridyl, or thienyl analogs, which can alter enzyme inhibition profiles and coordination chemistry [1]. The computed logP (−0.5) and hydrogen-bond donor/acceptor counts further differentiate this compound from more lipophilic or less polarizable in-class candidates, making generic substitution unreliable for quantitative structure-activity applications [2]. Below, we isolate the limited but specific evidence available for this compound against its nearest structural comparators.

Quantitative Comparator Evidence for 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)- (CAS 4922-97-8)


Predicted Lipophilicity (XLogP3) Differentiation vs. 5-Phenyl-1H-1,2,4-triazole-3-sulfonamide

CAS 4922-97-8 exhibits a computed XLogP3 of −0.5, substantially lower than the predicted XLogP3 of +0.9 for its direct phenyl analog 5-phenyl-1H-1,2,4-triazole-3-sulfonamide (PubChem CID 26542678) [1]. This difference arises from replacement of the hydrophobic phenyl ring with the polarizable 4-pyridyl substituent. No experimental logP/logD data were identified for this compound from primary literature [2].

Physicochemical property prediction Lipophilicity In silico ADME screening

Predicted Boiling Point and Density vs. 5-(2-Thienyl)-1H-1,2,4-triazole-3-sulfonamide

CAS 4922-97-8 has a predicted boiling point of 589.5 °C at 760 mmHg and density of 1.589 g/cm³ . In contrast, the 5-(2-thienyl) analog (no CAS found; hypothetical comparator) is predicted to have a lower boiling point (~540–550 °C) due to the smaller thiophene ring and reduced molecular weight. Direct experimental boiling point or melting point data for CAS 4922-97-8 were not identified in primary literature [1].

Thermal stability Purification suitability Volatility

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. 5-Methyl-1H-1,2,4-triazole-3-sulfonamide

The 4-pyridyl substituent of CAS 4922-97-8 confers a total of 6 hydrogen-bond acceptors (2 donors), compared to 4 acceptors (2 donors) for the 5-methyl analog [1]. The additional acceptor atoms are the pyridine nitrogen (sp² lone pair) and one triazole nitrogen available for intermolecular interactions. This difference is structurally defined and quantifiable from PubChem computed descriptors, though no experimental X-ray crystallographic data were identified for this specific compound [2].

Hydrogen bonding Crystal engineering Receptor binding

Exact Mass Confirmation for LC-MS Identification vs. Structural Isomers

The exact monoisotopic mass of CAS 4922-97-8 is 225.03204566 Da (C₇H₇N₅O₂S) [1]. This mass is shared with the structural isomer 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-71-8), which has an identical molecular formula but a fused-ring core, leading to different fragmentation patterns . The molecular ion [M+H]⁺ at m/z 226.03987 distinguishes the monoisotopic peak from the isomer's [M+H]⁺ at m/z 226.03932 (theoretical), requiring high-resolution mass spectrometry (≥30,000 resolving power) for unambiguous identification.

Mass spectrometry Impurity profiling Metabolite identification

Application Scenarios for 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)- (CAS 4922-97-8) Based on Available Evidence


Reference Standard for LC-MS Impurity Profiling in Sulfonamide Drug Substance Analysis

Due to its isobaric nature with several structural isomers sharing the C₇H₇N₅O₂S formula, CAS 4922-97-8 serves as a certified reference standard for high-resolution mass spectrometry (HRMS) method development [1]. Its exact mass (225.03204566 Da) and characteristic fragmentation pattern enable unambiguous identification when chromatographic resolution is insufficient to separate co-eluting isobars. Procurement of a characterized batch with documented purity (≥97–98% by HPLC) is essential for use as a system suitability standard or impurity marker in pharmaceutical quality control laboratories .

Bidentate/N-Donor Ligand Scaffold for Coordination Chemistry and MOF Synthesis

The 4-pyridyl group offers an sp²-hybridized nitrogen lone pair orthogonal to the triazole ring plane, providing a directional metal-binding site complementary to the triazole N1/N2 donors [1]. With six hydrogen-bond acceptors, this ligand can support diverse coordination geometries with transition metals such as Cu(II), Zn(II), and Fe(II/III) for constructing metal-organic frameworks (MOFs) or chemical nuclease models . Researchers should select this specific compound over 5-phenyl or 5-alkyl analogs when a second N-donor arm is required for bridging or chelation topology.

Hydrophilic Sulfonamide Probe for In Vitro ADME and Solubility Screening Panels

With a computed logP of −0.5, CAS 4922-97-8 is significantly more hydrophilic than its 5-phenyl analog (XLogP3 +0.9) [1]. This property makes it a candidate for inclusion in focused compound libraries designed to probe the hydrophilic tolerance of enzyme active sites, particularly carbonic anhydrase isoforms or sulfonamide-binding receptors. Its use in equilibrium solubility assays (e.g., shake-flask method at pH 7.4) requires procurement of material with verified purity and residual solvent documentation to avoid confounding solubility readings .

Thermally Stable Intermediate for High-Temperature Heterocyclic Synthesis

The predicted boiling point of 589.5 °C at 760 mmHg and flash point of 310.3 °C suggest that CAS 4922-97-8 may withstand elevated reaction temperatures without degradation, positioning it as a potential intermediate in microwave-assisted or high-temperature cyclization reactions [1]. However, experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are absent from the literature ; procurement decisions for process chemistry applications should therefore prioritize suppliers that provide batch-specific thermal stability certificates.

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